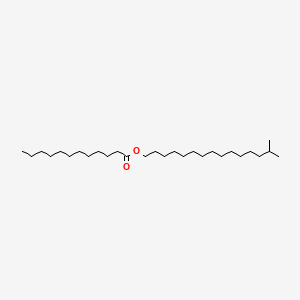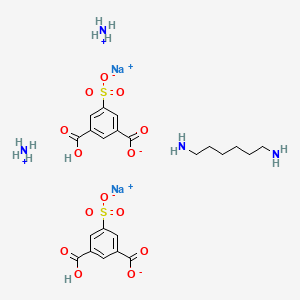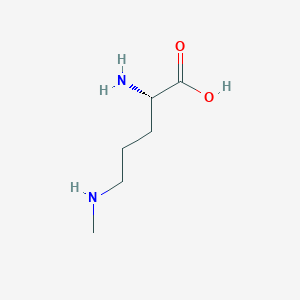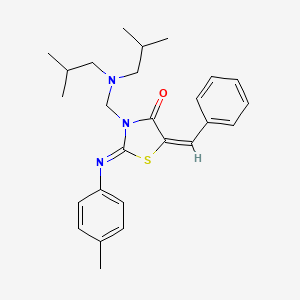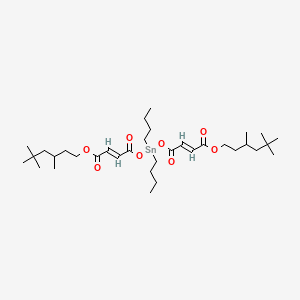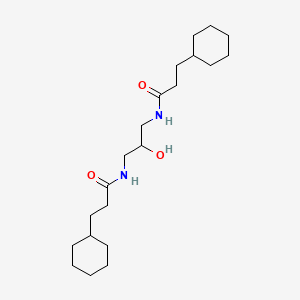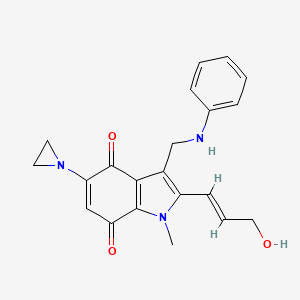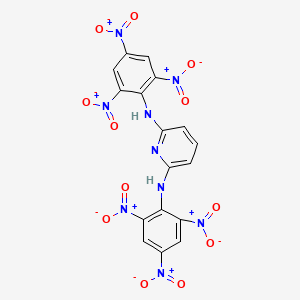
2,6-Pyridinediamine, N,N'-bis(2,4,6-trinitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is a chemical compound with the molecular formula C17H9N9O12 It is known for its high nitrogen content and the presence of multiple nitro groups, which contribute to its energetic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of 2,6-diaminopyridine with 2,4,6-trinitrochlorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,6-diaminopyridine} + \text{2,4,6-trinitrochlorobenzene} \rightarrow \text{2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of the compound.
化学反应分析
Types of Reactions
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications:
Chemistry: It is studied for its energetic properties and potential use in the development of new explosives and propellants.
Medicine: Research is conducted to investigate its potential therapeutic effects and mechanisms of action.
Industry: The compound is evaluated for its use in various industrial processes, including the synthesis of other chemicals and materials.
作用机制
The mechanism of action of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and energetic properties. The compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
相似化合物的比较
Similar Compounds
- 2,6-Pyridinediamine, 3,5-dinitro-N,N’-bis(2,4,6-trinitrophenyl)
- 2,6-Bis(picrylamino)pyridine
- 3,5-Dinitro-N,N’-bis(2,4,6-trinitrophenyl)pyrazine-2,6-diamine
Uniqueness
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is unique due to its specific arrangement of nitro groups and the pyridine core This structure imparts distinct energetic properties and reactivity compared to other similar compounds
属性
CAS 编号 |
38082-88-1 |
|---|---|
分子式 |
C17H9N9O12 |
分子量 |
531.3 g/mol |
IUPAC 名称 |
2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C17H9N9O12/c27-21(28)8-4-10(23(31)32)16(11(5-8)24(33)34)19-14-2-1-3-15(18-14)20-17-12(25(35)36)6-9(22(29)30)7-13(17)26(37)38/h1-7H,(H2,18,19,20) |
InChI 键 |
GPFSORASRNHLMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)

